

1H NMR Spectroscopic Analysis of 5-(2-Bromophenyl)-1H-tetrazole: A Comparative Guide

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Compound of Interest

Compound Name: 5-(2-Bromophenyl)-1H-tetrazole

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For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **5-(2-Bromophenyl)-1H-tetrazole** against structurally related analogs. The data presented herein, including detailed experimental protocols, serves as a valuable resource for the structural elucidation and purity assessment of this important class of compounds.

The structural integrity of pharmacologically active molecules is paramount in drug discovery and development. **5-(2-Bromophenyl)-1H-tetrazole** is a key building block in the synthesis of various pharmaceutical agents. Its unambiguous characterization is therefore of critical importance. 1H NMR spectroscopy is one of the most powerful techniques for the structural analysis of organic molecules in solution. This guide presents the 1H NMR data for **5-(2-Bromophenyl)-1H-tetrazole** and compares it with other substituted phenyl tetrazoles to highlight the influence of substituent position and nature on the proton chemical shifts.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for **5-(2-Bromophenyl)-1H-tetrazole** and its selected analogs. All spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d6) on a 400 MHz NMR spectrometer.

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Aromatic Protons
5-(2-Bromophenyl)-1H-tetrazole	7.88	bd	7.5	1H	H6'
	7.72	bd	7.2	1H	H3'
	7.58-7.61	m	2H	H4', H5'	
5-(4-Bromophenyl)-1H-tetrazole	8.00	d	8.5	2H	H2', H6'
	7.85	d	8.5	2H	H3', H5'
5-(2-Chlorophenyl)-1H-tetrazole	7.82	dd	7.6, 1.7	1H	H6'
	7.71	dd	8.0, 1.2	1H	H3'
	7.63	ddd	7.2, 8.0, 1.6	1H	H4' or H5'
	7.56	ddd	7.6, 7.2, 1.2	1H	H5' or H4'
5-Phenyl-1H-tetrazole	8.07-8.10	m	2H	H2', H6'	
	7.64-7.65	m	3H	H3', H4', H5'	
5-(4-Methylphenyl)-1H-tetrazole	7.91	d	8.2	2H	H2', H6'
	7.40	d	8.2	2H	H3', H5'
	2.37	s	3H	-CH ₃	

Data sourced from a study on the synthesis of 5-substituted 1H-tetrazoles.[\[1\]](#) Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m =

multiplet, bd = broad doublet.

Experimental Protocol

The ^1H NMR spectra were acquired using a standard protocol for the characterization of 5-substituted ^1H -tetrazoles.

Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

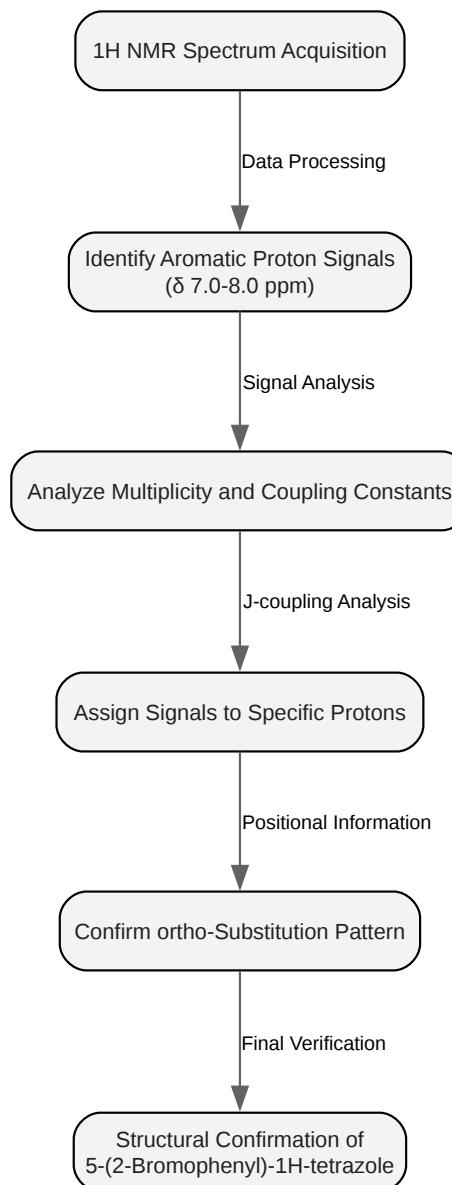
Data Acquisition Parameters:

- Solvent: DMSO-d6
- Temperature: 298 K (25 °C)
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Pulse Width: 30°
- Spectral Width: -2 to 12 ppm

Data Processing: The raw data was processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.

Structural Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the ^1H NMR spectrum of **5-(2-Bromophenyl)-1H-tetrazole**, leading to its structural confirmation.



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Caption: Workflow for 1H NMR based structural elucidation.

The distinct downfield shifts and the complex splitting patterns of the aromatic protons in **5-(2-Bromophenyl)-1H-tetrazole** are characteristic of the ortho-substitution on the phenyl ring. The

presence of four distinct aromatic signals, as opposed to the more symmetrical patterns observed for the para-substituted analogs, provides clear evidence for the 2-bromo substitution. This comparative approach is instrumental for the rapid and accurate identification of such isomers in a research and development setting.

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References

- 1. rsc.org [rsc.org]
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